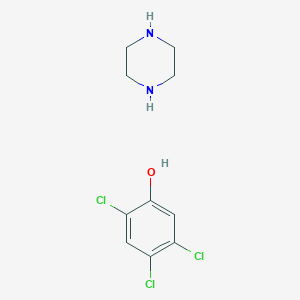

Piperazine;2,4,5-trichlorophenol

説明

特性

CAS番号 |

5714-82-9 |

|---|---|

分子式 |

C16H16Cl6N2O2 |

分子量 |

481.0 g/mol |

IUPAC名 |

piperazine;2,4,5-trichlorophenol |

InChI |

InChI=1S/2C6H3Cl3O.C4H10N2/c2*7-3-1-5(9)6(10)2-4(3)8;1-2-6-4-3-5-1/h2*1-2,10H;5-6H,1-4H2 |

InChIキー |

BNVFYGMONODIGW-UHFFFAOYSA-N |

SMILES |

C1CNCCN1.C1=C(C(=CC(=C1Cl)Cl)Cl)O |

正規SMILES |

C1CNCCN1.C1=C(C(=CC(=C1Cl)Cl)Cl)O.C1=C(C(=CC(=C1Cl)Cl)Cl)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CI-416; CI416; CI 416; Triclofenol piperazine; Triclofenol piperazate; Triclofenol piperazina |

製品の起源 |

United States |

Synthetic Methodologies for Piperazine;2,4,5 Trichlorophenol Salt

Direct Synthesis of Bis(2,4,5-trichlorophenol)-Piperazine Salt

The formation of the bis(2,4,5-trichlorophenol)-piperazine salt, also known as triclofenol piperazine (B1678402), involves a direct acid-base reaction between piperazine and 2,4,5-trichlorophenol (B144370) acs.org. This salt is one of several phenol-piperazine salts prepared for scientific investigation acs.org.

The synthesis typically involves reacting two molar equivalents of 2,4,5-trichlorophenol with one molar equivalent of piperazine. This stoichiometry ensures the formation of the "bis" salt, where both nitrogen atoms of the piperazine ring are protonated by the phenolic protons.

While specific industrial-scale parameters are proprietary, laboratory-scale synthesis often employs an inert solvent system to facilitate the reaction. Anhydrous benzene is a common choice for such preparations, allowing the reactants to dissolve and interact effectively. The reaction is generally carried out with temperature control to manage the exothermic nature of the salt formation and to prevent the degradation of reactants or the formation of unwanted by-products.

Following the reaction, the primary method for isolating the product is through precipitation and crystallization. As the salt forms, its solubility in the non-polar solvent (like benzene) decreases, causing it to precipitate out of the solution. The mixture is often cooled to maximize the yield of the precipitate.

The crude crystalline salt is then collected by filtration. Purification is typically achieved through recrystallization. This process involves dissolving the crude salt in a suitable hot solvent or solvent mixture and then allowing it to cool slowly. This controlled cooling process allows for the formation of a more ordered and pure crystal lattice, leaving impurities behind in the solvent. The purified crystals are then filtered, washed with a small amount of cold solvent to remove any residual impurities, and dried to yield the final product.

Synthetic Pathways for 2,4,5-Trichlorophenol Precursor

The availability of high-purity 2,4,5-trichlorophenol is critical for the synthesis of the final salt. This precursor can be synthesized through several distinct chemical routes.

One effective method for preparing 2,4,5-trichlorophenol is through the selective chlorination of 2,5-dichlorophenol google.comgoogle.com. This process is designed to favor the formation of the 2,4,5-isomer over other trichlorophenol isomers.

The reaction is conducted in a liquid, inert, polar aprotic reaction medium google.com. Suitable solvents include chlorinated hydrocarbons such as 1,2-dichloroethane or nitrobenzene google.com. To enhance the reaction's selectivity and rate, a Lewis acid catalyst, most commonly anhydrous aluminium chloride, is employed google.com. Temperature control is crucial; the reaction is typically maintained at a cool temperature, for instance between 12°C and 14°C, during the addition of chlorine gas google.com. Using a stoichiometrically equivalent amount of chlorine is preferred to avoid the presence of unreacted 2,5-dichlorophenol or the formation of tetrachlorophenol by-products google.com. After the reaction, the mixture can be worked up by adding aqueous hydrochloric acid to decompose the catalyst, followed by filtration and distillation to isolate the product google.com.

| Parameter | Condition |

|---|---|

| Starting Material | 2,5-Dichlorophenol |

| Reagent | Chlorine (gas) |

| Solvent | 1,2-dichloroethane (anhydrous) |

| Catalyst | Anhydrous aluminium chloride |

| Temperature | 12-14°C |

| Work-up | Addition of hydrochloric acid, filtration, distillation |

An alternative pathway to 2,4,5-trichlorophenol starts from 2,4,5-trichloroaniline chemicalbook.comjustia.comgoogle.com. This multi-step process is valued for its ability to produce a final product that is analytically free of certain hazardous by-products justia.comgoogle.com.

The synthesis begins with the diazotization of 2,4,5-trichloroaniline. The aniline is dissolved or suspended in a cold aqueous solution of a strong mineral acid, such as sulfuric acid chemicalbook.comjustia.comgoogle.com. An aqueous solution of sodium nitrite is then added dropwise while maintaining a low temperature, typically below 10°C (often between -5°C and +5°C), to form the corresponding diazonium salt chemicalbook.comgoogle.com.

The second stage is the hydrolysis of the 2,4,5-trichlorobenzenediazonium salt. The aqueous solution containing the diazonium salt is heated, causing the diazonium group to be replaced by a hydroxyl group, yielding 2,4,5-trichlorophenol justia.com. This hydrolysis can be performed by refluxing in the presence of a cupric salt or at higher temperatures (130°C to 375°C) chemicalbook.comjustia.com. The resulting 2,4,5-trichlorophenol can then be recovered from the reaction mixture, often through steam distillation or extraction chemicalbook.comjustia.com.

| Stage | Reactants | Key Conditions | Product |

|---|---|---|---|

| Diazotization | 2,4,5-Trichloroaniline, Sodium Nitrite, Sulfuric Acid | -5°C to +5°C | 2,4,5-Trichlorobenzenediazonium salt |

| Hydrolysis | 2,4,5-Trichlorobenzenediazonium salt, Water | Heating/Reflux (can be catalyzed by copper salts) | 2,4,5-Trichlorophenol |

The synthesis of 2,4,5-trichlorophenol requires careful control of reaction conditions to minimize the formation of hazardous by-products, most notably polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) researchgate.net. The most toxic of these is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) researchgate.netwikipedia.org.

TCDD can be formed as an unwanted by-product, particularly in syntheses that involve the hydrolysis of 1,2,4,5-tetrachlorobenzene at high temperatures and pressures wikipedia.orgprepchem.com. The formation mechanism is believed to be a second-order reaction with respect to the 2,4,5-trichlorophenol product psu.edu. The rate of formation of PCDDs generally increases with temperature nih.gov.

Synthetic Approaches to Piperazine Derivatives and Related Amines

The synthesis of piperazine derivatives is a significant area of organic chemistry, largely due to the prevalence of the piperazine moiety in a vast number of biologically active compounds and approved pharmaceuticals. nih.govnih.govresearchgate.net Methodologies can be broadly categorized into two main strategies: functionalization of a pre-existing piperazine ring (N-substitution) or the construction of the piperazine ring itself (ring synthesis).

N-Substitution of the Piperazine Ring

N-Arylation: The formation of a carbon-nitrogen bond between an aryl group and a piperazine nitrogen is a common transformation. Key methods include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for synthesizing N-aryl piperazines from aryl halides (chlorides, bromides, iodides) or triflates. nih.govnih.govwikipedia.org The reaction's utility stems from its tolerance of a wide range of functional groups and the development of various generations of catalyst systems with sophisticated phosphine ligands that enable milder reaction conditions. nih.govwikipedia.org Recent advancements have reported facile, rapid (10-minute) syntheses under aerobic conditions, and even solvent-free procedures using excess piperazine as the solvent, which presents an eco-friendly alternative. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl group is activated by electron-withdrawing groups. nih.gov For instance, the synthesis of Avapritinib involves coupling N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate in an SNAr reaction. mdpi.com

Ullmann-Goldberg Reaction: A copper-catalyzed method that can also be used to form N-aryl piperazine derivatives. nih.gov

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen can be achieved through several classic methods:

Nucleophilic Substitution: This involves reacting piperazine with alkyl halides (e.g., chlorides, bromides) or sulfonates. nih.gov This is a direct and widely used approach for preparing N-alkyl analogs. nih.gov

Reductive Amination: This key reaction for C-N bond formation involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.govthieme-connect.com While reagents like sodium triacetoxyborohydride (NaBH(OAc)3) are common, molecular hydrogen (H2) is considered an ideal, atom-economical reducing agent. thieme-connect.comresearchgate.net Continuous-flow hydrogenation has emerged as a safe, scalable, and environmentally friendly method for direct reductive amination, even with secondary amines like piperazine, which can be challenging. thieme-connect.comthieme-connect.com

| Method | Coupling Partner | Typical Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium complexes with phosphine ligands | Broad substrate scope, high functional group tolerance, mild conditions. | nih.govnih.govwikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient Aryl Halides | Base | Requires activated aryl systems; catalyst-free. | nih.gov |

| Reductive Amination | Aldehydes/Ketones | Reducing agents (e.g., NaBH(OAc)3, H2/Pd) | Forms N-alkyl bonds; can be performed under continuous-flow conditions. | thieme-connect.comresearchgate.netthieme-connect.com |

| Nucleophilic Substitution | Alkyl Halides/Sulfonates | Base | Direct, classical method for N-alkylation. | nih.gov |

Piperazine Ring Synthesis

When the desired substitution pattern is not easily accessible via N-functionalization, constructing the heterocyclic ring itself becomes the preferred strategy.

From Anilines and Bis(2-chloroethyl)amine: A traditional method for creating N-aryl piperazines involves the cyclization of an appropriate aniline precursor with bis(2-chloroethyl)amine hydrochloride. researchgate.netresearchgate.netresearchgate.net This approach, however, often requires elevated temperatures and long reaction times. nih.gov

From Diamines and Dicarbonyl Precursors: A modular approach involves the palladium-catalyzed cyclization of a propargyl unit with various diamine components to yield highly substituted piperazines. organic-chemistry.org Another route involves the condensation of 1,2-diamines with a keto ester, followed by reduction of the resulting intermediate. thieme-connect.com

Reductive Cyclization of Dioximes: A newer approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com

From Amino Acids: Chiral piperazine derivatives can be synthesized starting from amino acids. For example, an N-protected amino acid can be converted to a β-ketoester, which then undergoes reductive amination and subsequent cyclization to form 3-substituted piperazine-2-acetic acid esters. nih.gov

| Starting Materials | Key Transformation | Resulting Structure | Reference |

|---|---|---|---|

| Aniline + Bis(2-chloroethyl)amine | Cyclization | N-Aryl piperazine | researchgate.netresearchgate.net |

| Primary Amine + Nitrosoalkenes | Double Michael Addition then Reductive Cyclization | Substituted piperazine | mdpi.com |

| 1,2-Diamine + Ethyl Chlorooxoacetate derivative | Condensation then Reduction | Chiral piperazine derivative | thieme-connect.com |

| Amino Acid derivative | Reductive Amination and Annulation | Chiral 3-substituted piperazine-2-acetic acid ester | nih.gov |

These varied synthetic methodologies provide chemists with a versatile toolkit to access a wide array of piperazine structures, from simple salts to complex, highly functionalized derivatives for various applications.

Structural Elucidation and Advanced Characterization of Piperazine;2,4,5 Trichlorophenol Salt

Spectroscopic Analysis

Spectroscopic methods are pivotal in elucidating the structural intricacies of the Piperazine (B1678402);2,4,5-trichlorophenol (B144370) salt. These techniques provide insights into the functional groups present, the nature of the intermolecular interactions, and the electronic structure of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Identifying Intermolecular Interactions and Functional Groups

The formation of a salt between piperazine and 2,4,5-trichlorophenol is expected to induce significant changes in their respective infrared spectra, primarily due to proton transfer from the phenolic hydroxyl group to the nitrogen atoms of piperazine.

In the FTIR spectrum of free piperazine, characteristic N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹. niscpr.res.in Upon protonation to form the piperazinium cation, these N-H stretching bands are expected to shift to lower frequencies and broaden, appearing as a complex set of absorptions in the 2400-3000 cm⁻¹ range. This shift is a hallmark of the formation of N⁺-H···O hydrogen bonds. The C-N stretching vibrations of piperazine, usually found around 1100-1200 cm⁻¹, would also be affected by the change in the electronic environment of the nitrogen atoms. niscpr.res.inscispace.com

For 2,4,5-trichlorophenol, the most prominent feature in its FTIR spectrum is the O-H stretching band, typically appearing as a broad band around 3400-3600 cm⁻¹. The formation of the 2,4,5-trichlorophenolate (B1259039) anion would lead to the disappearance of this O-H stretching vibration. Concurrently, the C-O stretching vibration of the phenol (B47542), usually observed in the 1200-1300 cm⁻¹ region, is expected to shift to a higher frequency in the phenolate (B1203915), reflecting the increased double bond character of the C-O bond upon deprotonation. The characteristic C-Cl stretching vibrations of the aromatic ring, typically found in the 600-850 cm⁻¹ range, are expected to show minor shifts due to the change in the electronic distribution in the aromatic ring upon phenolate formation. researchgate.net

The presence of strong, broad absorption bands in the 2400-3000 cm⁻¹ region, coupled with the absence of the phenolic O-H stretch and a shift in the C-O stretching frequency, would provide conclusive evidence for the formation of the Piperazine;2,4,5-trichlorophenol salt and the presence of strong N⁺-H···O hydrogen bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) in Reactants | Expected Wavenumber (cm⁻¹) in Salt | Observation |

| Piperazine N-H Stretch | 3200-3400 | - | Disappearance of free N-H stretch |

| Piperazinium N⁺-H Stretch | - | 2400-3000 (broad) | Appearance of broad absorption due to N⁺-H···O hydrogen bonding |

| 2,4,5-trichlorophenol O-H Stretch | 3400-3600 | - | Disappearance of phenolic O-H stretch |

| 2,4,5-trichlorophenolate C-O Stretch | ~1230 | >1250 | Shift to higher frequency |

| Piperazine C-N Stretch | ~1100-1200 | Shifted | Shift due to protonation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular connectivity and the electronic environment of the atoms within the this compound salt.

In the ¹H NMR spectrum, the formation of the piperazinium cation would lead to a significant downfield shift of the signals corresponding to the protons on the nitrogen atoms (N-H) compared to free piperazine. These protons would likely appear as a broad singlet or multiplet due to coupling with the adjacent methylene (B1212753) protons and the effects of hydrogen bonding. The methylene protons (CH₂) of the piperazine ring are also expected to experience a downfield shift upon protonation, reflecting the increased electron-withdrawing nature of the adjacent positively charged nitrogen atoms. mdpi.comresearchgate.net

For the 2,4,5-trichlorophenolate anion, the signals of the aromatic protons are expected to be shifted upfield compared to the parent phenol. This is due to the increased electron density on the aromatic ring upon deprotonation of the hydroxyl group. The disappearance of the phenolic hydroxyl proton signal would be another key indicator of salt formation. chemicalbook.com

In the ¹³C NMR spectrum, the carbon atoms of the piperazine ring would show a downfield shift upon protonation due to the deshielding effect of the positive charge on the nitrogen atoms. scispace.com Conversely, the carbon atoms of the 2,4,5-trichlorophenolate ring, particularly the carbon atom attached to the oxygen (C-O), would exhibit a significant upfield shift compared to the corresponding carbon in the phenol. This is a direct consequence of the increased electron density at this position upon deprotonation. The other aromatic carbons would also show upfield shifts, with the magnitude depending on their position relative to the phenolate oxygen. nih.gov

| Nucleus | Expected Chemical Shift (ppm) in Reactants | Expected Chemical Shift (ppm) in Salt | Observation |

| Piperazine N-H (¹H) | ~1.5-2.0 | >8.0 (broad) | Significant downfield shift and broadening |

| Piperazine CH₂ (¹H) | ~2.8 | >3.0 | Downfield shift |

| 2,4,5-trichlorophenol OH (¹H) | ~5.0-6.0 | - | Disappearance of signal |

| 2,4,5-trichlorophenolate Ar-H (¹H) | ~7.0-7.5 | <7.0 | Upfield shift |

| Piperazine CH₂ (¹³C) | ~45 | >45 | Downfield shift |

| 2,4,5-trichlorophenolate C-O (¹³C) | ~155 | <150 | Significant upfield shift |

| 2,4,5-trichlorophenolate Ar-C (¹³C) | ~115-130 | <115-130 | Upfield shifts |

Solid-state MAS NMR is a powerful technique to probe the nature of hydrogen bonding and proton transfer in the solid state. In the case of the this compound salt, solid-state ¹H MAS NMR can provide direct evidence for the location of the proton. A key aspect to investigate is the presence of a bridging hydrogen atom in the N⁺-H···O hydrogen bond. The chemical shift of this proton is highly sensitive to the N···O distance and the degree of proton transfer. A downfield shift in the solid-state ¹H NMR spectrum for the N-H proton would confirm a strong hydrogen bond. nih.gov

Furthermore, advanced solid-state NMR experiments, such as cross-polarization magic-angle spinning (CP/MAS), can be used to study the proximity of the piperazinium and trichlorophenolate moieties. Two-dimensional correlation experiments, like ¹H-¹³C HETCOR, can establish through-space connectivities between the protons of the piperazinium cation and the carbons of the trichlorophenolate anion, providing definitive proof of salt formation and characterizing the packing arrangement in the solid state. researchgate.net The study of proton transfer dynamics can also be explored through variable temperature solid-state NMR, which can reveal information about the potential energy surface of the proton transfer coordinate. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of 2,4,5-trichlorophenol in a neutral solvent typically shows absorption bands corresponding to π-π* transitions of the aromatic ring. uobabylon.edu.iq Upon deprotonation to form the 2,4,5-trichlorophenolate anion, a bathochromic (red) shift of these absorption bands is expected. This is due to the increased electron-donating ability of the phenolate oxygen, which raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. nih.gov

The piperazinium cation itself does not have significant absorption in the near-UV and visible regions. Therefore, the UV-Vis spectrum of the salt will be dominated by the absorptions of the 2,4,5-trichlorophenolate anion. The observation of a red-shifted absorption maximum compared to that of neutral 2,4,5-trichlorophenol would be a strong indicator of salt formation. spectrabase.com

| Compound | Expected λmax (nm) | Electronic Transition |

| 2,4,5-trichlorophenol | ~288, 297 | π-π |

| 2,4,5-trichlorophenolate | >297 | π-π |

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for the structural elucidation of crystalline solids. For the this compound salt, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the ions in the crystal lattice.

Based on studies of similar piperazinium salts, it is anticipated that the piperazinium cation will adopt a chair conformation. nih.govnih.gov The crystal structure would be stabilized by a network of intermolecular hydrogen bonds, with the primary interaction being the N⁺-H···O hydrogen bonds between the piperazinium cations and the trichlorophenolate anions. The geometry of these hydrogen bonds, including the N···O distance and the N-H···O angle, would provide a quantitative measure of their strength.

Intermolecular Interactions and Supramolecular Assembly in Piperazine;2,4,5 Trichlorophenol Systems

Nature of Hydrogen Bonding Interactions within the Salt Lattice

Hydrogen bonds are the primary drivers in the formation of the piperazine (B1678402);2,4,5-trichlorophenol (B144370) salt, dictating the primary structure of the supramolecular assembly.

In phenol-amine co-crystals and salts, the transfer of a proton from the acidic phenolic hydroxyl group to the basic nitrogen atom of the amine is a key feature. nih.gov In the case of piperazine, a diprotic base, with 2,4,5-trichlorophenol, a proton transfer is expected to occur, forming a piperazinium cation and a trichlorophenolate anion. This results in the formation of strong, charge-assisted hydrogen bonds.

The primary hydrogen bonding interactions would be of the N⁺-H···O⁻ type, where the protonated nitrogen atoms of the piperazinium cation act as hydrogen bond donors to the oxygen atom of the 2,4,5-trichlorophenolate (B1259039) anion. Additionally, depending on the stoichiometry and the protonation state of the piperazine (mono- or di-protonated), N-H···O hydrogen bonds involving the unprotonated nitrogen of a monoprotonated piperazine cation or O-H···N interactions in a co-crystal scenario could also be present. nih.govepa.gov The geometry of these bonds, including the D-H···A distance and the D-H···A angle (where D is the donor and A is the acceptor atom), is a critical determinant of the stability of the crystal lattice. In similar systems, N⁺-H···O⁻ hydrogen bonds are typically short and linear, indicating a strong interaction.

Table 1: Expected Hydrogen Bond Parameters in Phenol-Amine Salts

| Interaction Type | Donor (D) | Acceptor (A) | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| Charge-Assisted | N⁺-H | O⁻ | 2.6 - 2.8 | 160 - 180 |

| Neutral | O-H | N | 2.7 - 3.0 | 150 - 170 |

| Neutral | N-H | O | 2.8 - 3.2 | 140 - 160 |

The extent of proton transfer from the phenol (B47542) to the amine can be continuous, ranging from a neutral hydrogen-bonded complex (O-H···N) to a fully ionic salt (N⁺-H···O⁻). This degree of proton transfer can be estimated by analyzing the C-O and C-N bond lengths and the position of the hydrogen atom in the O···H···N bridge. In a neutral complex, the C-O bond length is shorter, characteristic of a phenol. In a salt, the C-O bond length increases, approaching that of a phenolate (B1203915).

Another method to quantify the degree of proton transfer is through the ΔpKa value, which is the difference between the pKa of the protonated base and the acid (ΔpKa = pKa(piperazinium) - pKa(2,4,5-trichlorophenol)). A large positive ΔpKa value generally indicates a complete proton transfer and the formation of a salt. The pKa of 2,4,5-trichlorophenol is around 6.7, and the pKa values for piperazinium are approximately 5.68 and 9.82 for the second and first protonation, respectively. The significant difference suggests that proton transfer is highly probable.

Halogen Bonding Interactions Involving Chlorinated Moieties

The presence of three chlorine atoms on the phenolate ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The chlorine atoms in 2,4,5-trichlorophenolate can participate in C-Cl···X interactions, where X can be an oxygen or nitrogen atom from a neighboring molecule, or even the π-system of an aromatic ring. These interactions, although weaker than hydrogen bonds, are highly directional and can play a significant role in guiding the three-dimensional arrangement of the crystal structure. The strength of these interactions depends on the polarizability of the halogen atom and the nature of the acceptor.

Aromatic (π-π) Stacking and Other Non-Covalent Interactions

The aromatic rings of the 2,4,5-trichlorophenolate anions can interact with each other through π-π stacking. These interactions are driven by a combination of electrostatic and van der Waals forces. The geometry of π-π stacking can be face-to-face, edge-to-face, or parallel-displaced. The presence of electron-withdrawing chlorine atoms on the aromatic ring can influence the nature and strength of these interactions by modulating the quadrupole moment of the ring. Theoretical studies on phenol-water complexes have shown that π-π stacking interactions are significant.

Supramolecular Synthons and Their Hierarchy in Phenol-Piperazine Architectures

Supramolecular synthons are structural units within a crystal that are formed by intermolecular interactions. In the piperazine;2,4,5-trichlorophenol system, the primary and most robust synthon is expected to be the charge-assisted N⁺-H···O⁻ hydrogen bond. These strong interactions will likely dictate the initial self-assembly into one- or two-dimensional motifs.

The hierarchy of these synthons is crucial for predicting the final crystal structure. Typically, the strongest interactions (charge-assisted hydrogen bonds) will form first, followed by weaker interactions such as halogen bonds and π-π stacking, which will then direct the assembly of the primary motifs into a three-dimensional architecture. The interplay and competition between these different synthons determine the final crystal packing.

Theoretical and Computational Chemistry of Piperazine;2,4,5 Trichlorophenol Salt

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Optimization and Electronic Properties

The structural optimization process seeks the lowest energy arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray diffraction to validate the computational model. sci-hub.semdpi.com For instance, in the piperazinium cation, the C-N and C-C bond lengths are expected to be consistent with those of other piperazinium salts, while in the 2,4,5-trichlorophenolate (B1259039) anion, the C-O bond length will be shorter than in the corresponding phenol (B47542), indicative of deprotonation and charge delocalization.

Electronic properties, such as the Frontier Molecular Orbitals (HOMO and LUMO), are also readily calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the chemical reactivity and kinetic stability of the salt. nih.gov A larger gap generally implies higher stability. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometric Parameters from DFT Calculations (Note: The following data is illustrative and based on typical values for similar structures, as direct computational studies on this specific salt are not widely available.)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C-N (Piperazinium) | 1.48 Å |

| C-C (Piperazinium) | 1.53 Å | |

| C-O (Phenolate) | 1.28 Å | |

| C-Cl (Phenolate) | 1.74 Å | |

| Bond Angle | C-N-C (Piperazinium) | 110.5° |

| N-C-C (Piperazinium) | 111.0° | |

| C-C-O (Phenolate) | 123.0° | |

| Dihedral Angle | C-N-C-C (Piperazinium) | 55.0° (Chair conformation) |

The stability and packing of the piperazine (B1678402);2,4,5-trichlorophenol (B144370) salt in its crystalline form are governed by a network of non-covalent interactions. sci-hub.seepa.gov These interactions, primarily strong N-H···O hydrogen bonds between the piperazinium cation and the phenolate (B1203915) anion, can be modeled and visualized using several computational techniques.

Another method, the Reduced Density Gradient (RDG) analysis, allows for the visualization of non-covalent interactions in real space. doaj.org It plots the RDG against the electron density, revealing large, low-density surfaces that correspond to different types of interactions: strong hydrogen bonds appear as blue-colored discs, weaker van der Waals interactions as green surfaces, and steric repulsion as red areas.

Quantum chemical calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structural elucidation and validation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov By comparing the calculated shifts for a proposed structure with experimental spectra, one can confirm the molecular geometry and protonation states.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculations provide a detailed assignment of the vibrational modes of the molecule, helping to interpret complex experimental spectra. For the piperazine;2,4,5-trichlorophenol salt, this would involve identifying the characteristic stretching and bending modes of the N-H groups in the cation, the C-O and C-Cl bonds in the anion, and the skeletal modes of both rings.

Table 2: Illustrative Comparison of Simulated and Experimental ¹H NMR Chemical Shifts (Note: Experimental data for 2,4,5-trichlorophenol is available. mdpi.com Simulated values are representative.)

| Compound | Proton | Experimental Shift (ppm) | Simulated Shift (ppm) |

| 2,4,5-Trichlorophenol | H (at C3) | 7.5 | 7.45 |

| H (at C6) | 7.2 | 7.15 | |

| OH | Variable | Variable | |

| Piperazine | N-H | Variable | Variable |

| C-H | ~2.8 | 2.85 |

Energy Decomposition Analysis for Characterizing Intermolecular Forces

While visualization methods show where interactions occur, Energy Decomposition Analysis (EDA) quantifies the nature of these interactions. researchgate.net EDA partitions the total interaction energy between two or more molecular fragments into physically meaningful components. epa.govepa.govwikipedia.org Common EDA schemes decompose the interaction energy into:

Electrostatic: The classical Coulombic interaction between the charge distributions of the molecules. In an ionic salt, this is the dominant attractive force.

Exchange-Repulsion (Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle when electron clouds overlap.

Polarization: The attractive interaction resulting from the distortion of each molecule's electron cloud in the electric field of the other.

Dispersion: A long-range attractive force arising from correlated electron fluctuations (van der Waals forces).

Prediction of Thermodynamic Stability and Energetic Driving Forces for Salt Formation

Computational chemistry can be used to predict the thermodynamic stability of the salt. epa.gov The heat of formation (ΔHf) can be calculated using high-accuracy composite methods like the G4 or G4MP2 theories. epa.gov These calculations provide a measure of the intrinsic stability of the compound in the gas phase.

More relevant to the solid state is the lattice energy, which is the energy released when the constituent ions come together from the gas phase to form the crystal lattice. A large, negative lattice energy indicates a very stable crystal. The energetic driving force for salt formation can be assessed by comparing the total energy of the salt with the sum of the energies of the neutral piperazine and 2,4,5-trichlorophenol molecules. A significantly lower energy for the salt indicates that the proton transfer and salt formation are thermodynamically favorable.

Molecular Dynamics Simulations for Dynamic Behavior of Salt Components and Interactions

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of the salt. sci-hub.se MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For the this compound salt, MD simulations could be used to:

Investigate the vibrational motions of the ions within the crystal lattice at different temperatures.

Assess the stability and dynamics of the hydrogen-bonding network.

Simulate the diffusion of the ions in a solution, providing insights into its solvation and transport properties.

The development of accurate force fields, which are sets of parameters that describe the potential energy of the system, is crucial for reliable MD simulations. Resources like the Automated Topology Builder (ATB) can provide these parameters for molecules like 2,4,5-trichlorophenol. uq.edu.au

Crystallization Science and Co Crystal Engineering Applied to Piperazine;2,4,5 Trichlorophenol

Principles of Multi-Component Crystalline Solid Formation and Crystal Engineering

The creation of a multi-component crystalline solid from piperazine (B1678402) and 2,4,5-trichlorophenol (B144370) is governed by the principles of molecular recognition and self-assembly. Crystal engineering aims to control the assembly of molecules into a crystalline solid to achieve desired properties. ul.ienih.gov The primary interactions driving the formation of such solids are non-covalent, including hydrogen bonds, halogen bonds, and van der Waals forces. nih.gov

The formation of a multi-component crystal can result in either a co-crystal or a salt. A co-crystal consists of two or more neutral molecules held together by non-covalent interactions in a stoichiometric ratio. nih.gov In contrast, a salt is formed through the transfer of a proton from an acidic component to a basic component, resulting in an ionic pair. nih.gov The distinction between a co-crystal and a salt is not always sharp and can be viewed as a continuum.

The stability of the resulting crystalline form is influenced by both thermodynamic and kinetic factors. Thermodynamically, the most stable form will have the lowest lattice energy. Kinetically, the form that nucleates and grows the fastest under a given set of conditions will be favored. youtube.com

Methodologies for Crystallization of Salts and Co-crystals

A variety of methods can be employed to induce the crystallization of a multi-component solid from piperazine and 2,4,5-trichlorophenol. These techniques can be broadly categorized into solution-based and solid-state approaches. nih.gov

Solution-Based Crystallization (e.g., Slow Solvent Evaporation, Cooling Crystallization, Slurry Crystallization)

Solution-based methods are widely used for the screening and production of co-crystals and salts. mdpi.com These techniques involve dissolving the components in a suitable solvent system and then inducing supersaturation to promote crystallization.

Slow Solvent Evaporation: This is a common and reliable method where piperazine and 2,4,5-trichlorophenol are dissolved in a common solvent or a solvent mixture. nih.gov The slow evaporation of the solvent at a controlled temperature increases the concentration of the solutes, leading to the formation of crystals. The rate of evaporation can significantly influence the outcome of the crystallization process. mdpi.com

Cooling Crystallization: In this method, a saturated solution of the components is prepared at an elevated temperature. acs.org As the solution is gradually cooled, the solubility of the components decreases, leading to supersaturation and subsequent crystallization. This technique is scalable and allows for good control over crystal size and purity. mdpi.com

Slurry Crystallization: This technique involves adding a solvent to a physical mixture of the solid components. nih.gov The amount of solvent is insufficient to dissolve the solids completely, creating a slurry. The system is then agitated, allowing for the transformation of the initial solid phases into the more stable multi-component crystalline form. acs.org

Solid-State Approaches (e.g., Neat Grinding, Liquid-Assisted Grinding)

Solid-state methods, also known as mechanochemical methods, offer an alternative to solution-based crystallization and are often more environmentally friendly due to the reduced use of solvents. researchgate.netrsc.org

Neat Grinding: This involves the grinding of a physical mixture of the solid components in the absence of any solvent. nih.gov The mechanical energy supplied during grinding can induce the formation of the co-crystal or salt. However, this method may sometimes result in amorphous materials or incomplete reactions. nih.gov

Liquid-Assisted Grinding (LAG): This is a modification of neat grinding where a small, catalytic amount of a liquid is added to the solid mixture before or during grinding. nih.govresearchgate.net The liquid can act as a lubricant, increasing molecular mobility and facilitating the transformation to the crystalline product. LAG often leads to a higher yield and better crystallinity compared to neat grinding. researchgate.netmdpi.com

Influence of Component pKa Values on Salt versus Co-crystal Formation

The pKa, which is the negative logarithm of the acid dissociation constant (Ka), is a critical parameter in predicting whether the interaction between an acid and a base will result in a salt or a co-crystal. nih.gov The difference in pKa values (ΔpKa) between the protonated base and the acid is a widely used guideline.

The ΔpKa is calculated as: ΔpKa = pKa (protonated base) - pKa (acid)

A generally accepted empirical guideline, often referred to as the "rule of three," suggests:

ΔpKa < 0: A co-crystal is likely to form.

ΔpKa > 3: A salt is likely to form.

0 < ΔpKa < 3: An intermediate region where either a salt or a co-crystal can form, or a complex with partial proton transfer may result. researchgate.net

Recent studies have refined this, suggesting that for unsolvated systems, the 50% probability of salt formation occurs at a ΔpKa of approximately 1.4. rsc.orgrsc.org

For the piperazine and 2,4,5-trichlorophenol system, the relevant pKa values are:

Piperazine: As a diamine, piperazine has two pKa values for its conjugate acids. The first protonation occurs at a pKa of approximately 9.73, and the second at a pKa of around 5.35. nih.govresearchgate.neturegina.ca

2,4,5-Trichlorophenol: The pKa of 2,4,5-trichlorophenol is approximately 7.37. chemicalbook.com

Calculating the ΔpKa for the first protonation of piperazine: ΔpKa = 9.73 - 7.37 = 2.36

Based on this ΔpKa value of 2.36, the piperazine and 2,4,5-trichlorophenol system falls into the intermediate range. This suggests that the formation of either a salt or a co-crystal is possible, and the outcome may be sensitive to the experimental conditions, such as the solvent used and the crystallization method. It is also possible that a complex with partial proton transfer could be formed.

Table 1: pKa Values and Predicted Interaction for Piperazine and 2,4,5-Trichlorophenol

| Compound | pKa | ΔpKa | Predicted Outcome |

|---|---|---|---|

| Piperazine (first protonation) | 9.73 nih.govresearchgate.neturegina.ca | 2.36 | Intermediate (Salt or Co-crystal) |

| 2,4,5-Trichlorophenol | 7.37 chemicalbook.com |

Strategies for Modulating Crystalline Architecture through Co-former Selection

The selection of the co-former is a key strategy in crystal engineering to systematically modify the crystalline architecture and, in turn, the physicochemical properties of the resulting solid. mdpi.comresearchgate.net By choosing co-formers with different functional groups, sizes, and shapes, it is possible to influence the supramolecular synthons—the robust and predictable patterns of intermolecular interactions—that form in the crystal lattice. nih.gov

Similarly, if 2,4,5-trichlorophenol is the primary component, a variety of amine co-formers could be used to explore different crystalline architectures. Replacing piperazine with other cyclic or acyclic amines would introduce variations in the number and accessibility of hydrogen bond donors and acceptors, as well as different molecular shapes.

The use of co-formers with multiple functional groups can lead to more complex and potentially useful crystal structures. For example, co-formers containing additional hydrogen bonding sites, such as carboxylic acids or amides, could compete with or complement the primary phenol-amine interaction, leading to a wider range of possible crystal structures. rsc.org Computational methods, such as the Cambridge Structural Database (CSD), can be employed to identify promising co-formers based on the prevalence of certain supramolecular synthons. researchgate.net

Chemical Reactivity and Environmental Transformation Studies of 2,4,5 Trichlorophenol Component Specific Research

Mechanistic Studies of Dioxin By-product Formation from 2,4,5-Trichlorophenol (B144370) in Synthetic and Degradative Pathways

The production of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene (B1673135) involves the intermediate production of 2,4,5-trichlorophenol (TCP), which can lead to the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) as an unintended and highly toxic by-product. wikipedia.org The formation of polychlorinated dibenzo-p-dioxins (PCDDs) from precursors like 2,4,5-TCP is a complex process influenced by various factors, including the presence of catalysts. scribd.com

Transition metals can have a significant catalytic effect on the formation of PCDD/Fs. nih.gov Studies on the combustion of birch logs in a wood-fired stove with and without a catalytic converter containing palladium and platinum revealed a substantial increase in chlorophenol and PCDD/F levels when the converter was used. nih.govvtt.fi The PCDD/F emissions without the catalytic converter were in the range of 0.15–0.74 ng Nm⁻³. nih.govvtt.fi However, with the catalytic converter, chlorophenol concentrations increased by 4.3-fold and PCDD/F levels rose by 8.7-fold. nih.govvtt.fi This increase is likely due to the catalytic effect of platinum and palladium, which may promote the chlorination of PCDD/Fs through mechanisms like the Deacon reaction or an oxidation process. nih.govvtt.fi

| Condition | PCDD/F Emission (ng Nm⁻³) | Chlorophenol Concentration Increase | PCDD/F Concentration Increase |

| Without Catalytic Converter | 0.15–0.74 | - | - |

| With Catalytic Converter (Palladium and Platinum) | - | 4.3-fold | 8.7-fold |

Research on Degradation Pathways of 2,4,5-Trichlorophenol in Various Environmental Models

The degradation of 2,4,5-trichlorophenol can be achieved through photo-assisted processes. A study utilizing a novel sponge-type, TiO₂-coated biofilm carrier demonstrated that while UV photolysis of 2,4,5-TCP was negligible, photocatalysis effectively produced degradation products that could be subsequently mineralized. nih.gov The strong adsorption of 2,4,5-TCP onto the carrier material enhanced its biodegradation by reducing its toxicity to the microorganisms. nih.gov

In a different approach, the photo-sulfite system has been identified as a novel and efficient advanced oxidation process for degrading chlorinated phenols. researchgate.net Research on the degradation of 2,4,6-trichlorophenol (B30397) in this system revealed the formation of several dechlorinated compounds and non-chlorinated low molecular weight carboxylic acids. researchgate.net However, the process also led to the unexpected detection of more toxic polychlorophenols and dibenzofuran (B1670420), which were thought to hinder complete mineralization. researchgate.net The proposed degradation mechanism involves both the de novo formation of polychlorophenols and the formation of dibenzofuran through phenol (B47542) oxidation. researchgate.net

The white rot fungus Phanerochaete chrysosporium has been shown to effectively degrade 2,4,5-trichlorophenol. asm.org The degradation pathway involves a series of oxidation and reduction reactions catalyzed by lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), as well as intracellular enzymes. asm.org The initial step is the oxidation of 2,4,5-trichlorophenol to 2,5-dichloro-1,4-benzoquinone. This is followed by reduction to 2,5-dichloro-1,4-hydroquinone, which is then oxidized to 5-chloro-4-hydroxy-1,2-benzoquinone. This orthoquinone is subsequently reduced to 5-chloro-1,2,4-trihydroxybenzene. Another cycle of oxidative dechlorination and reduction leads to the formation of 1,2,4,5-tetrahydroxybenzene, which is presumed to undergo ring cleavage and further degradation to CO₂. asm.org A key feature of this pathway is the removal of all three chlorine atoms before the aromatic ring is cleaved. asm.org In nitrogen-limited cultures, approximately 61% of the initial 2,4,5-TCP was mineralized to CO₂ after a 36-day incubation period. asm.org

Activated sludge from municipal wastewater treatment plants also demonstrates a high adaptive potential for the biodetoxication of 2,4,5-TCP. researchgate.net Studies have shown that aerobic degradation of chlorophenols by mixed bacterial isolates is sequential. researchgate.net Furthermore, a study on a coupled photocatalysis and biodegradation system identified five genera of bacteria known to biodegrade chlorinated phenols that were significantly enriched: Ralstonia, Bradyrhizobium, Methylobacterium, Cupriavidus, and Pandoraea. nih.gov

| Microorganism/System | Key Enzymes/Processes | Degradation Products/Intermediates | Mineralization |

| Phanerochaete chrysosporium | Lignin peroxidase (LiP), Manganese peroxidase (MnP) | 2,5-dichloro-1,4-benzoquinone, 2,5-dichloro-1,4-hydroquinone, 5-chloro-4-hydroxy-1,2-benzoquinone, 5-chloro-1,2,4-trihydroxybenzene, 1,2,4,5-tetrahydroxybenzene | ~61% to CO₂ in 36 days (nitrogen-limited) |

| Activated Sludge (Aerobic) | Mixed bacterial enzymes | Metabolites of 2,4,5-TCP | High potential for biodetoxication |

| Coupled Photocatalysis-Biodegradation | Bacterial consortia | Degradation products of 2,4,5-TCP | Enriched genera known for chlorophenol biodegradation |

Interactions with Model Biological Systems

In situ Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR) experiments have provided strong evidence for the formation of 2,4,5-trichlorophenol heterodimers on model lipid membranes. nih.gov These experiments were conducted using a dipalmitoyl phosphatidic acid (DPPA) monolayer and a planar DPPA/1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer. nih.gov The adsorption of 2,4,5-TCP from solution onto these lipid layers led to the formation of surface layers at the water/lipid interface. nih.gov

Time-resolved measurements revealed two distinct adsorption processes, which were attributed to the neutral 2,4,5-TCP molecule and its deprotonated anion (phenoxide). nih.gov For the DPPA/POPC bilayers, the adsorption of the neutral TCP was faster than that of its phenoxide. nih.gov In contrast, the adsorption of both species to DPPA monolayers occurred at a similar velocity. nih.gov In both systems, the formation of the phenoxide at the membrane surface was delayed relative to the adsorption of the phenol. nih.gov After replacing the 2,4,5-TCP solution with a buffer, both the phenol and phenoxide forms were retained on the lipid layer. nih.gov At a pH of 6.0 (the pKa of 2,4,5-TCP is 6.94), the estimated molar ratio of the retained phenol to phenoxide was 1, which strongly supports the formation of a heterodimer between the neutral phenol and its anionic phenoxide form. nih.gov

| Lipid System | Relative Adsorption Speed (TCP vs. Phenoxide) | Observation |

| DPPA/POPC Bilayer | TCP adsorption is faster | Delayed phenoxide formation at the membrane |

| DPPA Monolayer | Similar adsorption velocity | Delayed phenoxide formation at the membrane |

Investigation of Proton Transport Across Membranes by Chlorophenols

Research into the environmental and biological impact of chlorophenols has included detailed studies on their interaction with cellular membranes. A significant area of this research focuses on the ability of certain chlorophenols, such as 2,4,5-trichlorophenol (TCP), to transport protons across these membranes. This activity is of particular interest as it can disrupt the vital process of oxidative phosphorylation in mitochondria.

2,4,5-Trichlorophenol is recognized as a weak acid with high hydrophobicity, characteristics that enable it to act as a protonophore—a molecule that can shuttle protons across a lipid membrane. nih.govnih.gov This action uncouples the electron transport chain from ATP synthesis by dissipating the proton motive force, which is the electrochemical proton gradient required for ATP production. nih.govkhanacademy.org The result is a decrease in the cell's ability to generate energy in the form of ATP. nih.gov

Detailed mechanistic studies using in-situ Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR) spectroscopy have provided significant insights into how 2,4,5-trichlorophenol facilitates proton transport. nih.gov These investigations have utilized model membranes to mimic biological systems, allowing for precise measurement of molecular interactions at the lipid-water interface.

One such study examined the adsorption of 2,4,5-trichlorophenol onto two different model membrane surfaces: a dipalmitoyl phosphatidic acid (DPPA) monolayer and a more complex planar bilayer composed of DPPA and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). nih.gov In these experiments, TCP was introduced from a solution at pH 6.0. Time-resolved measurements revealed distinct adsorption processes for the protonated phenol (TCP) and its deprotonated anion (phenoxide). nih.gov

A key finding from this research was the strong evidence for the formation of a heterodimer between the neutral 2,4,5-trichlorophenol molecule and its corresponding phenoxide anion at the membrane surface. nih.gov After the membranes were exposed to TCP and then flushed with a buffer solution, both the phenol and phenoxide forms were retained. The estimated molar ratio of the retained phenol to phenoxide was approximately 1 at a pH of 6.0, despite the pKa of TCP being 6.94. This 1:1 ratio is indicative of the formation of a stable heterodimer complex, which is believed to be the active species in proton transport. nih.gov

The study also observed differences in the adsorption kinetics depending on the complexity of the model membrane, as detailed in the table below. nih.gov

Table 1: Adsorption Kinetics of 2,4,5-Trichlorophenol (TCP) Species on Model Lipid Membranes

| Model Membrane | Adsorbing Species | Relative Adsorption Velocity | Key Observation |

|---|---|---|---|

| DPPA Monolayer | TCP (Phenol) | Similar to Phenoxide | Adsorption of both species proceeds at a similar rate. |

| DPPA Monolayer | TCP Anion (Phenoxide) | Similar to Phenol | Phenoxide formation at the membrane is delayed relative to phenol adsorption. |

| DPPA/POPC Bilayer | TCP (Phenol) | Faster than Phenoxide | Adsorption of the neutral phenol is more rapid. |

| DPPA/POPC Bilayer | TCP Anion (Phenoxide) | Slower than Phenol | Phenoxide formation is also delayed compared to phenol adsorption. |

This table is generated based on findings from FTIR-ATR experiments described in the literature. nih.gov

The formation of this heterodimer is a critical step in the proton transport cycle. The neutral, protonated TCP molecule can readily diffuse into the hydrophobic core of the membrane. At the other side of the membrane, it can release its proton and become the phenoxide anion. The formation of a heterodimer with another incoming TCP molecule at the membrane interface facilitates the translocation process, effectively creating a shuttle for protons across the membrane barrier. This mechanism underlies its function as an uncoupler of oxidative phosphorylation, a mode of action shared by other classical uncouplers. nih.govnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,4,5-Trichlorophenol (TCP) |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |

| 4-chlorophenol (4-CP) |

| dipalmitoyl phosphatidic acid (DPPA) |

| hexachlorophene |

| Piperazine (B1678402) |

Advanced Analytical Method Development for Research on Piperazine;2,4,5 Trichlorophenol Systems

Development of Spectroscopic and Chromatographic Methods for Quantitative and Qualitative Analysis in Complex Matrices

The distinct chemical natures of piperazine (B1678402), a basic heterocyclic amine, and 2,4,5-trichlorophenol (B144370), an acidic aromatic compound, necessitate diverse analytical strategies. Spectroscopic and chromatographic methods have been extensively developed to provide the required sensitivity and selectivity for their analysis.

Spectroscopic Methods:

Spectrophotometry has been a valuable tool for the quantification of piperazine, often through the formation of colored charge-transfer complexes. Various reagents have been employed for this purpose, including benzoquinone and its halo-derivatives, chloranilic acid, and 2,3-dichloro-1,4-naphthoquinone. These methods rely on the reaction between the electron-donating piperazine and an electron-accepting reagent to produce a complex with a strong absorbance in the visible region of the spectrum, allowing for colorimetric determination. For instance, oxidative coupling with phenothiazine (B1677639) and N-bromosuccinimide is another spectrophotometric approach that has been successfully applied.

For structural elucidation and analysis of piperazine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique. Studies on substituted piperazine-2,5-diones have utilized NMR to identify and differentiate between cis and trans isomers formed during synthesis, providing critical insights into their stereochemistry.

Chromatographic Methods:

Chromatography is the cornerstone of analyzing piperazine and 2,4,5-trichlorophenol, especially in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques.

For piperazine, which lacks a strong chromophore, direct UV detection by HPLC can be challenging and may exhibit low sensitivity. To overcome this, derivatization is a common strategy. Reacting piperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) forms a stable, UV-active derivative, enabling detection at low concentrations using standard HPLC-UV instrumentation. researchgate.net Reversed-phase HPLC methods using C18 columns are common, though achieving good retention for the polar piperazine molecule can sometimes be difficult. nih.gov Alternative approaches, such as using mixed-mode columns (e.g., reversed-phase/cation-exchange), have also been developed. acs.org

For the analysis of 2,4,5-trichlorophenol and other chlorinated phenols, GC is a highly effective method. merckmillipore.com It is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification, or with an electron capture detector (ECD), which provides high sensitivity for halogenated compounds.

The table below summarizes various chromatographic methods developed for the analysis of piperazine and its derivatives, which are applicable to systems containing these compounds.

| Analyte/System | Method | Column | Mobile Phase/Carrier Gas | Detection | Key Findings |

| Piperazine | HPLC with Derivatization (NBD-Cl) | Chiralpak IC (250 x 4.6 mm, 5µm) | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | UV (340 nm) | Derivatization allows for sensitive detection of piperazine in active pharmaceutical ingredients (APIs). researchgate.net |

| Piperazine Derivatives (BZP, mCPP, etc.) | HPLC-DAD | Not specified | Not specified | Diode Array (DAD) | Suitable for quantitative analysis of various piperazine derivatives. nih.gov |

| Piperazine Derivatives (BZP, mCPP, etc.) | GC-MS | Not specified | Not specified | Mass Spectrometry (MS) | Effective for qualitative analysis and structural confirmation of piperazine derivatives. nih.gov |

| Piperazine | HPLC | Coresep 100 (4.6x250 mm) | Acetonitrile/Water/TFA | Evaporative Light Scattering Detector (ELSD) | Mixed-mode chromatography provides an alternative for piperazine separation. acs.org |

| 2,4,5-Trichlorophenol | GC | Not specified | Not specified | Not specified | A standard method for the simultaneous determination of multiple chlorinated phenols. merckmillipore.com |

This table is generated based on data from multiple sources. researchgate.netnih.govacs.orgmerckmillipore.com

Immunoassay Development and Validation for Research Applications

Immunoassays offer a high-throughput, sensitive, and cost-effective alternative to chromatographic methods, particularly for screening large numbers of samples in research and monitoring studies. Significant progress has been made in developing immunoassays for both chlorophenols and piperazine derivatives.

Immunoassay for 2,4,5-Trichlorophenol:

The development of an immunoassay for a small molecule like 2,4,5-trichlorophenol (a hapten) first requires its chemical conjugation to a larger carrier protein to make it immunogenic. Research has focused on the rational design of these immunizing haptens, using theoretical and molecular modeling to select structures that best mimic the target analyte. nih.gov This approach leads to the production of highly specific antibodies. nih.gov

Competitive enzyme-linked immunosorbent assays (ELISAs) are the most common format. nih.gov In these assays, the 2,4,5-trichlorophenol in a sample competes with a labeled 2,4,5-trichlorophenol (enzyme tracer) for a limited number of antibody binding sites. nih.gov The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Validation of these immunoassays is critical. For 2,4,5-trichlorophenol, ELISAs have been rigorously evaluated for their performance in complex biological matrices like urine and serum, as well as in environmental water samples. nih.govacs.org Studies have optimized assay conditions such as pH and ionic strength and developed simple sample pre-treatment protocols to mitigate matrix effects. nih.govacs.org These validated assays demonstrate good accuracy, with coefficients of variation typically around 12% or lower. nih.gov

Immunoassay for Piperazine Derivatives:

Immunoassays have also been developed for designer piperazines, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and 1-benzylpiperazine (B3395278) (BZP). merckmillipore.com Biochip array technology (BAT) is one advanced immunoassay platform that allows for the simultaneous screening of multiple piperazine classes (e.g., phenylpiperazines and benzylpiperazines) in a single sample. researchgate.netmerckmillipore.com These multiplexed assays are validated by confirming results with a reference method like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). merckmillipore.com The validation process establishes key performance parameters such as the limit of detection (LOD), precision, accuracy, and cross-reactivity with related compounds. merckmillipore.com

The following table summarizes the key characteristics of developed immunoassays for 2,4,5-trichlorophenol and piperazine derivatives.

| Analyte | Assay Format | Key Performance Characteristics | Application/Matrix |

| 2,4,5-Trichlorophenol | Indirect Competitive ELISA | IC₅₀: 0.6 µg/L; LOD: 0.084 µg/L; High selectivity against other chlorophenols. nih.gov | Biological monitoring. nih.gov |

| 2,4,5-Trichlorophenol | Optimized ELISA | LOD in water: 0.07 µg/L; LOD in urine: 0.26 µg/L; LOD in serum: 0.8 µg/L; CV < 12%. nih.gov | Analysis of water, urine, and serum samples. nih.gov |

| Phenylpiperazines (PNPI, PNPII) | Biochip Array Technology (BAT) | LODs: 2.9 µg/L (PNPI), 6.3 µg/L (PNPII); Imprecision <19.3 %CV; Accuracy: 86.0–94.5 % of target. merckmillipore.com | High-throughput screening in urine. merckmillipore.com |

| Benzylpiperazines (BZP) | Biochip Array Technology (BAT) | LOD: 2.1 µg/L; Imprecision <19.3 %CV; Accuracy: 86.0–94.5 % of target. merckmillipore.com | High-throughput screening in urine. merckmillipore.com |

This table is generated based on data from multiple sources. nih.govmerckmillipore.comnih.gov

Future Research Directions and Challenges in Piperazine;2,4,5 Trichlorophenol Salt Chemistry

Exploration of Novel Crystallization Pathways for Enhanced Control over Solid-State Properties

The ability to control the crystallization process is paramount in tailoring the solid-state properties of a material, such as its solubility, stability, and morphology. For the Piperazine (B1678402);2,4,5-trichlorophenol (B144370) salt, future research should systematically explore a variety of crystallization techniques to move beyond simple solution evaporation.

A primary challenge lies in the potential for polymorphism, where the same chemical entity can exist in multiple crystal structures. Different polymorphs can exhibit significantly different properties. A systematic screening of crystallization conditions is therefore essential. This would involve varying parameters such as solvent systems (e.g., protic vs. aprotic, polar vs. non-polar), temperature, cooling rates, and the use of additives or impurities that can influence nucleation and growth. nih.gov For instance, the use of solvent mixtures, like methanol/n-hexane or chloroform/n-hexane, has been shown to be effective in crystallizing related halogenated phenols. nih.gov

Advanced crystallization techniques such as anti-solvent vapor diffusion, slurry crystallization, and polymer-induced heteronucleation could be employed to access novel crystalline forms. Furthermore, mechanochemical methods, like liquid-assisted grinding, could offer a solvent-free or low-solvent route to the salt, potentially leading to different polymorphs or co-crystals that are not accessible from solution.

Table 1: Hypothetical Crystallization Screening Parameters for Piperazine;2,4,5-trichlorophenol Salt

| Parameter | Range/Variables to be Explored | Expected Outcome |

| Solvent | Ethanol, Methanol, Acetonitrile, Chloroform, Toluene, and mixtures thereof | Influence on salt stoichiometry, solvation, and crystal habit |

| Temperature | 4°C, 25°C, 40°C, 60°C | Control over nucleation and growth rates, potential for temperature-dependent polymorphism |

| Supersaturation | Slow evaporation, rapid cooling, anti-solvent addition | Impact on crystal size, quality, and polymorphic form |

| Additives | Structurally related molecules, polymers | Template or inhibit specific crystal growth faces, induce new polymorphs |

Design of Tailored Supramolecular Assemblies Utilizing the Chemical Compound

Piperazine is a well-established building block for the construction of supramolecular hydrogen-bonded networks. rsc.org The formation of a salt with 2,4,5-trichlorophenol involves the transfer of a proton from the phenolic hydroxyl group to one of the nitrogen atoms of piperazine, creating a piperazinium cation and a trichlorophenolate anion. jst.go.jp The resulting charged species, along with the remaining neutral amine group on the piperazine and the chlorine substituents on the phenol (B47542), provide a multitude of interaction sites for building complex supramolecular architectures.

By introducing co-formers—additional molecules that can integrate into the crystal lattice—it may be possible to create multi-component crystals with tailored architectures and properties. For example, the inclusion of water molecules could lead to the formation of hydrated salts with distinct hydrogen-bonding networks. nih.gov The competition and cooperation between these various non-covalent interactions will determine the final supramolecular structure, which could range from simple one-dimensional chains to more complex two-dimensional sheets or three-dimensional frameworks. rsc.org

Table 2: Potential Supramolecular Synthons in this compound Salt Crystals

| Synthon Type | Description | Potential Role in Crystal Packing |

| N⁺-H···O⁻ | Charge-assisted hydrogen bond between piperazinium and phenolate (B1203915) | Primary driving force for salt formation and assembly |

| N-H···O | Conventional hydrogen bond from the second piperazine amine | Cross-linking of primary chains or layers |

| C-H···O | Weak hydrogen bonds from piperazine and phenol C-H groups | Stabilization of the overall 3D structure |

| C-Cl···O/N | Halogen bonding involving the chlorine substituents | Directional control over the supramolecular architecture |

| π-π stacking | Interaction between the trichlorophenol aromatic rings | Contribution to the packing density and stability |

Application of Advanced Spectroscopic and Diffraction Techniques for Real-time Monitoring of Formation and Transformation Processes

Understanding the kinetics and mechanisms of salt formation and any subsequent polymorphic transformations is crucial for controlling the final solid-state form. The application of in-situ and real-time analytical techniques is a key future research direction.

Techniques such as React-IR and Raman spectroscopy can be used to monitor the changes in the vibrational modes of the functional groups of piperazine and 2,4,5-trichlorophenol in solution as the salt forms. This can provide insights into the proton transfer process and the formation of hydrogen bonds. niscpr.res.in For instance, the disappearance of the phenolic O-H stretching band and the appearance of new bands corresponding to the N⁺-H stretch would confirm salt formation.

Powder X-ray diffraction (PXRD) coupled with a variable temperature stage can be used to study polymorphic transitions in the solid state. By monitoring the changes in the diffraction pattern as a function of temperature, it is possible to identify transition temperatures and characterize the different crystalline phases. nih.gov Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional structure of the salt, providing precise information on bond lengths, bond angles, and the details of the supramolecular interactions. jst.go.jpnih.gov

Refinement of Computational Modeling for Predictive Crystal Engineering and Interaction Analysis

Computational methods are becoming increasingly powerful tools in solid-state chemistry. For the this compound salt, computational modeling can be used to predict the likely crystal structures, analyze the energetic landscape of different polymorphs, and quantify the strength of the various intermolecular interactions.

Crystal structure prediction (CSP) methods, which use force fields or quantum mechanical calculations to generate and rank plausible crystal structures based on their lattice energies, can guide experimental screening for polymorphs. nih.gov This can save significant experimental time and resources.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the salt in solution and during the crystallization process. nih.gov By simulating the system at different temperatures and concentrations, it is possible to model the self-assembly process and to understand how different factors influence the final crystal structure.

Q & A

Q. What are the standard synthetic methodologies for preparing piperazine derivatives with chlorinated aromatic substituents?

Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : Reacting piperazine with chlorinated aryl halides (e.g., 2,4,5-trichlorophenyl derivatives) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Mannich reactions : Introducing substituents via ketone intermediates, as seen in the synthesis of 4-(4-hydroxyphenyl)piperazine derivatives using bromophenyl ketones . Characterization involves HPLC purity checks (>95%) , NMR for structural confirmation, and mass spectrometry for molecular weight validation .

Q. How can researchers resolve contradictions in spectroscopic data for 2,4,5-trichlorophenol derivatives?

Discrepancies in NMR or IR spectra often arise from impurities or tautomeric forms. Recommended steps:

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-state NMR ) .

- Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify tautomers or stereochemical mismatches .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of piperazine-aryl coupling reactions?

Regioselectivity challenges in aryl-piperazine linkages (e.g., para vs. meta substitution) can be addressed by:

- Catalytic systems : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to direct coupling to electron-deficient aryl positions .

- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) on the aryl ring to block undesired reaction sites .

- Solvent effects : Polar solvents (e.g., DMSO) favor charge-separated transition states, improving para-selectivity in chlorophenyl derivatives .

Q. How do substituent effects on the piperazine ring influence bioactivity in medicinal chemistry applications?

Substituents alter electronic and steric profiles, impacting receptor binding. Key findings:

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance metabolic stability but reduce solubility. For example, 4-(trifluoromethyl)phenyl-piperazine derivatives show prolonged half-lives in vitro .

- Hydroxyl groups (e.g., 4-hydroxyphenyl-piperazine) improve water solubility but may increase off-target interactions with serotonin receptors .

- SAR studies : Use molecular docking (e.g., AutoDock Vina) to correlate substituent placement with binding affinity to targets like dopamine D₂ receptors .

Q. What analytical approaches validate the stability of 2,4,5-trichlorophenol derivatives under physiological conditions?

Stability assays should simulate in vivo environments:

- pH-dependent degradation : Incubate compounds in buffers (pH 1–7.4) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .

- Light/thermal stability : Expose samples to UV light (254 nm) or 40–60°C for 48 hours, using HPLC-DAD to detect photodegradants .

- Metabolic stability : Use liver microsome assays (e.g., human S9 fractions) to identify cytochrome P450-mediated oxidation pathways .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting cytotoxicity data in piperazine-based compounds?

Discrepancies often stem from assay variability or cell line specificity. Mitigation steps:

- Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and incubation times (e.g., 48 hours) across studies .

- Control for solvent effects : Compare DMSO vs. saline vehicle controls to rule out solvent-induced cytotoxicity .

- Dose-response validation : Repeat experiments with 3–5 logarithmic concentrations to confirm IC₅₀ consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。